![molecular formula C19H23N3O2 B5726213 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5726213.png)
1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
The synthesis of 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The piperazine ring is then reacted with 2,5-dimethylphenyl halide in the presence of a base to introduce the 2,5-dimethylphenyl group.
Introduction of 3-Nitrophenylmethyl Group: Finally, the compound is reacted with 3-nitrobenzyl chloride under nucleophilic substitution conditions to attach the 3-nitrophenylmethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
作用机制
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2,5-Dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2,3-Dimethylphenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-(2,6-Dimethylphenyl)-3-(3-nitrophenyl)urea: Contains a urea group instead of a piperazine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-16(2)19(12-15)21-10-8-20(9-11-21)14-17-4-3-5-18(13-17)22(23)24/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOYLWWSKBKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)

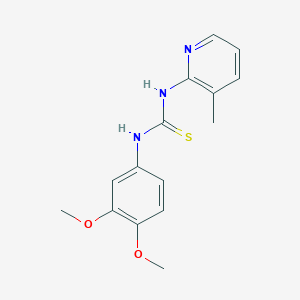
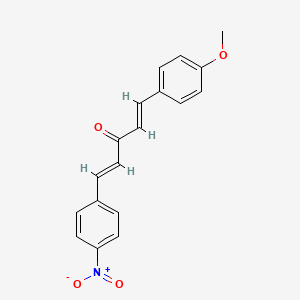
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
![3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5726204.png)
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)
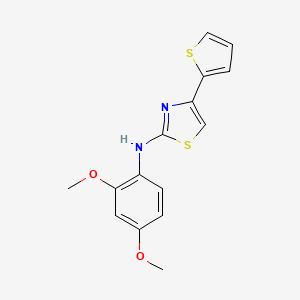
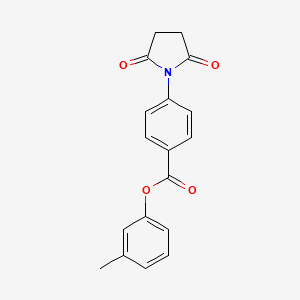
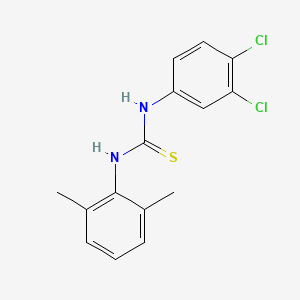
![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
